5-Methyl-1,3-dithiane
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Overview
Description
5-Methyl-1,3-dithiane is an organic compound with the molecular formula C5H10S2. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique reactivity and versatility in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dithiane can be synthesized through the reaction of 2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiane ring .
Industrial Production Methods: The process may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-dithiane undergoes various types of chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Alkyl halides, sulfonates, triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Alkylated dithiane derivatives.
Scientific Research Applications
5-Methyl-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in multistep organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dithiane involves its ability to act as a nucleophile due to the presence of sulfur atoms. The sulfur atoms can stabilize carbanions, making the compound a versatile intermediate in various organic reactions. The compound can also undergo umpolung (polarity inversion) reactions, allowing it to act as an acyl anion equivalent .
Comparison with Similar Compounds
1,3-Dithiane: Similar structure but without the methyl group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
Oxathiolane: Contains both oxygen and sulfur atoms in the ring.
Uniqueness: 5-Methyl-1,3-dithiane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This makes it a valuable compound in synthetic organic chemistry for the development of new reactions and methodologies .
Properties
CAS No. |
38761-25-0 |
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Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
5-methyl-1,3-dithiane |
InChI |
InChI=1S/C5H10S2/c1-5-2-6-4-7-3-5/h5H,2-4H2,1H3 |
InChI Key |
UNMGXVRDKDPTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCSC1 |
Origin of Product |
United States |
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